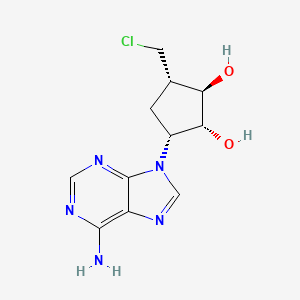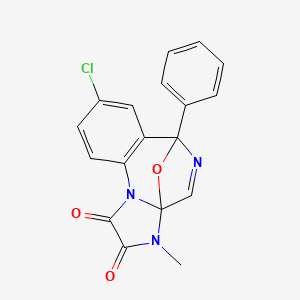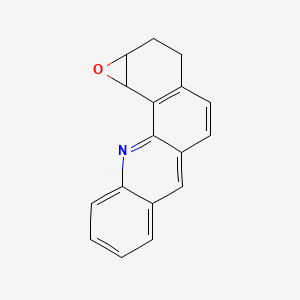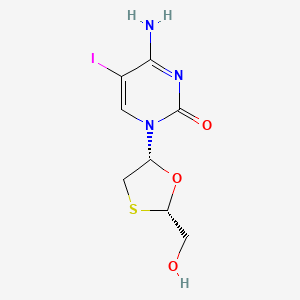
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound with a molecular formula of C38H28N6O13S3 . This compound is known for its vibrant color properties and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo group can be reduced to amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for diazotization, and reducing agents like sodium dithionite for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines from reduction reactions and quinones from oxidation reactions .
Wissenschaftliche Forschungsanwendungen
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid groups allow it to bind to proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Quinolinesulfonic acid, 8-hydroxy-7-(6-sulfo-2-naphthylazo)-: Similar in structure but differs in the position and type of functional groups.
4-Hydroxy-7-((5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthyl)amino)carbonyl)amino-3-(6-sulfo-2-naphthylazo)naphthalene-2-sulfonic acid: Another similar compound with different substituents.
Uniqueness
What sets 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise interactions with biological molecules .
Eigenschaften
CAS-Nummer |
7147-78-6 |
|---|---|
Molekularformel |
C29H22N4O12S3 |
Molekulargewicht |
714.7 g/mol |
IUPAC-Name |
5-acetamido-4-hydroxy-3-[[4-[(6-sulfonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C29H22N4O12S3/c1-15(34)30-24-14-23(47(40,41)42)12-19-13-25(48(43,44)45)27(28(35)26(19)24)33-32-20-6-2-16(3-7-20)29(36)31-21-8-4-18-11-22(46(37,38)39)9-5-17(18)10-21/h2-14,35H,1H3,(H,30,34)(H,31,36)(H,37,38,39)(H,40,41,42)(H,43,44,45) |
InChI-Schlüssel |
AGAYOPKBEBHPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



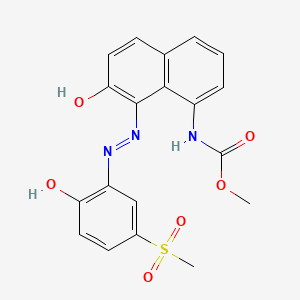


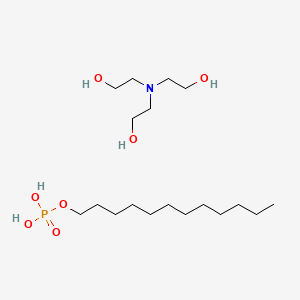

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
